molecular formula C16H13FN2O3S B4685941 N-(3-fluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide

N-(3-fluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide

Cat. No. B4685941
M. Wt: 332.4 g/mol
InChI Key: UVKNIFQCJVCVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is also known as TAK-915 and belongs to the class of isoxazole derivatives.

Mechanism of Action

N-(3-fluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide acts as a selective antagonist of the GABA-A alpha-5 receptor subtype. This receptor subtype is mainly expressed in the hippocampus, a brain region involved in learning and memory. By blocking this receptor subtype, this compound enhances cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound improves cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to enhance memory consolidation and retrieval. However, the compound has not been studied extensively for its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide has several advantages for lab experiments. It is a selective antagonist of the GABA-A alpha-5 receptor subtype, making it a useful tool for studying the role of this receptor subtype in cognitive function. However, the compound has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of N-(3-fluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide. One direction is to study its potential therapeutic effects in human clinical trials for cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction is to study its biochemical and physiological effects in more detail. Additionally, the compound could be used as a tool for studying the role of the GABA-A alpha-5 receptor subtype in other brain functions.

Scientific Research Applications

N-(3-fluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide has been studied extensively for its potential pharmacological properties. It has been found to act as a selective antagonist of the GABA-A alpha-5 receptor subtype, which is involved in cognitive function. This makes it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-(3-fluorophenyl)-2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c17-11-3-1-4-12(7-11)18-16(20)10-21-9-13-8-14(22-19-13)15-5-2-6-23-15/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKNIFQCJVCVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)COCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-fluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-fluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide
Reactant of Route 5
N-(3-fluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-fluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.